5-[4-(Methylsulfanyl)phenyl]pentanoic acid
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Overview
Description
5-[4-(Methylsulfanyl)phenyl]pentanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)phenyl]pentanoic acid typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by oxidation and subsequent carboxylation to introduce the pentanoic acid moiety. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Methylsulfanyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-[4-(Methylsulfanyl)phenyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, while the phenyl ring and pentanoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)benzoic acid: Similar structure but lacks the pentanoic acid chain.
5-Phenylpentanoic acid: Similar structure but lacks the methylsulfanyl group.
4-(Methylsulfanyl)phenylacetic acid: Similar structure but has an acetic acid chain instead of pentanoic acid.
Uniqueness
5-[4-(Methylsulfanyl)phenyl]pentanoic acid is unique due to the combination of the methylsulfanyl group and the pentanoic acid chain, which imparts distinct chemical and biological properties.
Biological Activity
5-[4-(Methylsulfanyl)phenyl]pentanoic acid, also known by its chemical structure, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a pentanoic acid backbone with a methylsulfanyl group attached to a phenyl ring. Its molecular formula is C12H16O2S.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methylsulfanyl group enhances its lipophilicity, which may facilitate better membrane penetration and interaction with cellular receptors. Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways and modulate gene expression related to cell proliferation and apoptosis.
Biological Activities
1. Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial potential.
2. Anti-inflammatory Effects
Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This mechanism is crucial for developing therapeutic agents targeting chronic inflammatory diseases.
3. Anticancer Activity
Emerging evidence suggests that compounds like this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways such as Rho/MRTF/SRF.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various derivatives of pentanoic acids, including those with methylsulfanyl substitutions. The results demonstrated that these compounds had lower MIC values compared to standard antibiotics like ampicillin, indicating their potential as novel antimicrobial agents in treating resistant bacterial infections.
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, treatment with a related compound resulted in a significant reduction in inflammatory markers such as IL-1β and TNF-α. This suggests that the mechanism involves inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
Case Study 3: Anticancer Potential
In vitro studies on cancer cell lines revealed that this compound could effectively reduce cell viability and induce apoptosis at concentrations lower than those observed for conventional chemotherapeutics. This highlights its potential as an adjunct therapy in cancer treatment.
Properties
CAS No. |
817166-89-5 |
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Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H16O2S/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) |
InChI Key |
KQORHZLBZAIDMH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CCCCC(=O)O |
Origin of Product |
United States |
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